5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one
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Overview
Description
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one is an organoselenium compound characterized by the presence of a selenium atom within a dioxaselenane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one typically involves the reaction of selenium dioxide with appropriate chlorinated precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one has several scientific research applications:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one involves its interaction with molecular targets through its selenium atom. The compound can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-benzodioxole: Similar structure but contains oxygen instead of selenium.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Contains sulfur instead of selenium.
Uniqueness
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen or sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application.
Properties
CAS No. |
27528-16-1 |
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Molecular Formula |
C3H5ClO3Se |
Molecular Weight |
203.49 g/mol |
IUPAC Name |
5-chloro-1,3,2λ4-dioxaselenane 2-oxide |
InChI |
InChI=1S/C3H5ClO3Se/c4-3-1-6-8(5)7-2-3/h3H,1-2H2 |
InChI Key |
YXRCZQLIRSRTDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO[Se](=O)O1)Cl |
Origin of Product |
United States |
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